molecular formula C3H6F6O4 B3028817 Hexafluoroacetone trihydrate CAS No. 34202-69-2

Hexafluoroacetone trihydrate

Cat. No.: B3028817
CAS No.: 34202-69-2
M. Wt: 220.07 g/mol
InChI Key: SNZAEUWCEHDROX-UHFFFAOYSA-N
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Description

Hexafluoroacetone trihydrate is a chemical compound with the formula (CF₃)₂CO·3H₂O. It is a colorless liquid known for its strong oxidizing properties and is formed by the reaction of hexafluoroacetone with water . This compound is highly reactive and is used in various industrial and scientific applications.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroacetone trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hemi-aminal: (CF₃)₂C(OH)(NH₂)

    Imine: (CF₃)₂CNH

Comparison with Similar Compounds

Hexafluoroacetone trihydrate can be compared with other similar compounds:

List of Similar Compounds

This compound stands out due to its strong oxidizing properties and its ability to form stable hydrates, making it unique among its peers.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O.3H2O/c4-2(5,6)1(10)3(7,8)9;;;/h;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAEUWCEHDROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

684-16-2 (Parent)
Record name 2-Propanone, hexafluoro-, trihydrate
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DSSTOX Substance ID

DTXSID201334105
Record name Hexafluoroacetone trihydrate
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Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid or melt; mp = 18-21 deg C; [Alfa Aesar MSDS]
Record name Hexafluoroacetone trihydrate
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CAS No.

34202-69-2, 13098-39-0
Record name 2-Propanone, hexafluoro-, trihydrate
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Record name Hexafluoroacetone trihydrate
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Record name 2-Propanone, hexafluoro-, trihydrate
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Record name 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate
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Synthesis routes and methods I

Procedure details

In this single stage case, the hexafluoroacetone (6FK) produced may be assayed by continuous adsorption in water. Hexafluoroacetone trihydrate (6FK.3H2,0) which was produced may then be determined by direct GLC analysis using an internal standard. Alternatively, 6FK.3H2, may be determined by potentiometric titration against a standard NaOH. Titer to pH of 4 is due to hydrogenfluoride, if present; titer from pH of 4 to pH of 9 is due to 6FK.3H2 0. Optionally, the 6FK may be recovered by passage through a dry ice condensing system to give 6FK liquid (BP-28° C.).
Quantity
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Synthesis routes and methods II

Procedure details

100 g (0.38 mol) of 1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether (purity: 98%) was charged in a 500-ml five-necked flask. While performing nitrogen bubbling, brine at −20° C. was passed through a Dimroth condenser. While stirring at a reaction temperature of −20° C., 23.4 g (0.38 mol) of dimethyl sulfide was added dropwise using a dropping funnel over 30 minutes. The gas obtained by the reaction was collected by a water trap cooled with ice water to 0° C., and the obtained aqueous layer was analyzed by 19F-NMR. As a result, it was confirmed that 73.8 g (yield: 89%) of hexafluoroacetone trihydrate was obtained.
Name
1-fluoro-4,4-bis(trifluoromethyl)-2,3,5-trioxolanyl methyl ether
Quantity
100 g
Type
reactant
Reaction Step One
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23.4 g
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brine
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of hexafluoroacetone trihydrate (0.42 mL, 3.0 mmol) in Et2O (3 mL) was added DBU (0.5 mL, 3.3 mmol). A white precipitate formed that was filtered, washed with Et2O (3×2 mL), and dried to provide hexafluoroacetone hydrate salt as a white solid (892.4 mg) in 89% yield. Recrystallization from Et2O/acetonitrile (slow evaporation) provided a crystalline solid suitable for X-ray structure analysis. 1H NMR (500 MHz, CD3CN) δ 10.20 (bs, 2H), 3.44 (m, 2H), 3.39 (t, 6 Hz, 2H), 3.22 (t, 6 Hz, 2H), 2.76 (m, 2H), 1.90 (m, 2H), 1.70 (m, 2H), 1.64 (m, 4H); 13C NMR (125 MHz, CD3CN) δ 166.6, 125.0 (q, J=294.4 Hz, 1C), 96.0 (m, 2C), 54.4, 49.1, 38.7, 32.1, 29.7, 27.4, 24.9, 20.3; 19F NMR (282 MHz, CD3CN) δ −83.2.
Quantity
0.42 mL
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reactant
Reaction Step One
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Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoroacetone trihydrate
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Hexafluoroacetone trihydrate
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Reactant of Route 6
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